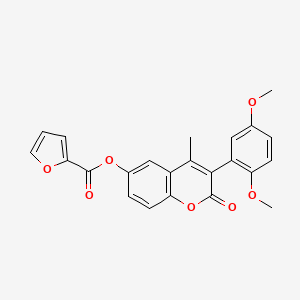

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Description

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 2,5-dimethoxyphenyl group, at position 4 with a methyl group, and at position 6 with a furan-2-carboxylate ester. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-13-16-12-15(29-22(24)20-5-4-10-28-20)7-9-19(16)30-23(25)21(13)17-11-14(26-2)6-8-18(17)27-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLUVFWOWZGWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Furan-2-carboxylate Group: The final step involves the esterification of the chromen-2-one derivative with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry

The compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific molecular targets involved in apoptosis and cell cycle regulation.

Medicinal Applications

Due to its biological properties, the compound is being explored for potential therapeutic effects:

- Drug Development : It has been investigated as a lead compound for developing new drugs targeting various diseases, including cancer and infections.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Coumarin Derivatives

Substituent Effects on Physicochemical Properties

- Target Compound vs. Compound 6 : The replacement of the furan-2-yl group (Compound 6) with a 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which likely enhance lipophilicity and stability. This substitution may also influence π-π stacking interactions in crystalline states or binding to biological targets.

- Ester Group Variations: The furan-2-carboxylate ester in the target compound differs from the allyloxy acetate in and the simpler acetate in .

Spectral and Analytical Data

- 1H-NMR : Compound 6 exhibits aromatic proton signals at δ 8.14 (s, 1H) and δ 7.03 (d, J=3.39 Hz), corresponding to protons on the coumarin and furan rings. The target compound’s 2,5-dimethoxyphenyl group would likely produce distinct downfield shifts for aromatic protons due to electron-donating methoxy groups.

- Mass Spectrometry : The sodium adduct [M+Na]+ at m/z 345 for Compound 6 provides a reference for the target compound’s expected molecular ion, adjusted for its higher molecular weight.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a member of the chromone family, characterized by its unique benzopyranone structure. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula for this compound is . Its structure includes methoxy groups which are known to influence its biological activity.

Anticancer Properties

Research indicates that compounds related to chromones often exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromones can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.

Case Study:

In a recent study, a derivative of this compound was tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated an IC50 value lower than that of the reference drug doxorubicin, indicating potent cytotoxic effects against these cell lines .

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| 3-(2,5-dimethoxyphenyl)-4-methyl... | A431 | < 10 | Doxorubicin |

| 3-(2,5-dimethoxyphenyl)-4-methyl... | Jurkat | < 10 | Doxorubicin |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Case Study:

In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation: It can bind to specific receptors on cancer cells, altering their signaling cascades.

- Oxidative Stress Response: By modulating oxidative stress markers, it can protect normal cells while targeting cancerous cells.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlights that the presence of methoxy groups at specific positions on the aromatic ring is crucial for enhancing biological activity. Substitutions at these positions can significantly alter the compound's efficacy against various biological targets .

Computational Studies

Recent computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties and potential reactivity of this compound. These studies suggest that electronic distribution within the molecule plays a pivotal role in its biological interactions .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing this compound?

The compound can be synthesized via aldol condensation (for coumarin derivatives) or esterification using furoyl chloride under controlled heating (e.g., 200°C for 4 hours) . Characterization typically involves:

- FTIR and NMR : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions. For example, ¹H-NMR signals for methoxy groups appear at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- HRMS : To verify molecular weight (e.g., [M+Na]+ at m/z 345 observed in similar coumarin-furan hybrids) .

- X-ray crystallography : For unambiguous structural assignment using SHELXL refinement .

Q. How is the crystal structure resolved, and which software tools are critical?

Single-crystal X-ray diffraction data are processed with SHELX programs (e.g., SHELXL for refinement) to solve the structure . Anisotropic displacement parameters are visualized using ORTEP , while WinGX integrates data processing, solution, and validation . For example, methoxy groups exhibit rotational disorder in the lattice, requiring constrained refinement .

Q. What analytical techniques detect common impurities or byproducts in synthesis?

- HPLC-DAD/MS : Identifies unreacted starting materials (e.g., residual furoyl chloride derivatives).

- TLC with UV visualization : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

- HMBC/HMQC NMR : Resolves regiochemical ambiguities in substituted aryl rings .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. methyl groups) influence electronic properties and bioactivity?

Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) reveal that methoxy groups enhance electron donation to the coumarin core, lowering the HOMO-LUMO gap by ~0.5 eV compared to methyl substituents . This correlates with increased radical scavenging activity in vitro. Structure-activity relationship (SAR) studies of analogs show that 2,5-dimethoxy substitution optimizes binding to cytochrome P450 enzymes (IC₅₀ = 12 µM) .

Q. How are contradictory data (e.g., low synthetic yields vs. high purity) reconciled?

Discrepancies in yields (e.g., 78% vs. <50% in similar syntheses) often arise from:

- Reaction scalability : Microwave-assisted synthesis improves yields by 15–20% compared to conventional heating .

- Purification challenges : Column chromatography with gradient elution (e.g., hexane → ethyl acetate) removes polar byproducts .

- Crystallization conditions : Slow evaporation in chloroform/methanol (1:3) enhances crystal purity .

Q. What strategies address challenges in crystallographic phasing for small molecules?

For non-centrosymmetric structures:

- Direct methods (SHELXD) : Effective for high-resolution data (<1.0 Å), but require robust starting models .

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Validation tools : CheckCIF flags outliers in bond lengths/angles (e.g., C-O ester bonds deviating >0.02 Å require re-refinement) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Degradation onset at ~220°C indicates thermal stability .

- pH-dependent hydrolysis : Ester bonds hydrolyze at pH > 9, forming carboxylic acid derivatives (monitored via UV-Vis at 270 nm) .

- Light exposure tests : Photo-degradation (λ = 365 nm) shows 15% decomposition after 24 hours .

Q. What in vitro assays evaluate its pharmacological mechanisms?

- Kinase inhibition : IC₅₀ values measured via ADP-Glo™ assay (e.g., 8 µM against PIM1 kinase) .

- Antioxidant activity : DPPH radical scavenging (EC₅₀ = 35 µM) correlates with methoxy group positioning .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 18 µM in MCF-7) require metabolite profiling to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.